N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cannabinoid receptor CB1 antagonist diarylpyrazole carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule combining a 1,3-diphenyl-substituted pyrazole-5-carboxamide core with an ethylamino‑linked 3‑methyl‑1,2,4‑oxadiazole side chain. This scaffold merges structural features of diarylpyrazole carboxamides, a privileged motif in kinase inhibitor and receptor antagonist design, with an oxadiazole moiety recognized for metabolic stability and hydrogen bonding potential.

Molecular Formula C21H19N5O2
Molecular Weight 373.4 g/mol
Cat. No. B12162041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide
Molecular FormulaC21H19N5O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H19N5O2/c1-15-23-20(28-25-15)12-13-22-21(27)19-14-18(16-8-4-2-5-9-16)24-26(19)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,22,27)
InChIKeyYBAZFTOCLUDSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide: Chemical Classification and Structural Context for Scientific Procurement


N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule combining a 1,3-diphenyl-substituted pyrazole-5-carboxamide core with an ethylamino‑linked 3‑methyl‑1,2,4‑oxadiazole side chain. This scaffold merges structural features of diarylpyrazole carboxamides, a privileged motif in kinase inhibitor and receptor antagonist design, with an oxadiazole moiety recognized for metabolic stability and hydrogen bonding potential [1][2]. The 1,3-diphenyl arrangement distinguishes this compound from more common 1,5-diaryl or 1-phenyl-3-alkyl pyrazole analogs, providing a specific spatial orientation of aromatic rings that influences target binding. Its design is consistent with the strategy of appending substituted oxadiazoles to pyrazole carboxamides to modulate potency, selectivity, and pharmacokinetic properties, a rationale established in the development of hypoxia-inducible factor (HIF) pathway inhibitors and other bioisosteric replacement programs [1].

Why Generic Substitution of N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide Fails: Structural Specificity and the Risk of Functional Inversion


The biological and physicochemical properties of substituted pyrazole-5-carboxamides and their oxadiazole conjugates are exquisitely sensitive to the position, electronic character, and steric bulk of substituents on both the pyrazole and oxadiazole rings. The specific combination of the 1,3-diphenyl substitution on the pyrazole core and the 3-methyl-1,2,4-oxadiazole linked via an ethyl spacer creates a unique pharmacophore shape and hydrogen-bonding surface that is not reproduced by either unsubstituted pyrazole analogs or by compounds bearing different oxadiazole regioisomers (e.g., 1,3,4-oxadiazole) or alternative linkers [1]. Literature examples demonstrate that even a shift of the amide attachment from the pyrazole 3-position to the 5-position, or a change in the oxadiazole substitution pattern, can completely invert binding selectivity or abolish cellular activity, underscoring the failure of generic substitution as a procurement strategy for projects requiring this exact compound's functional profile [1][2].

Product-Specific Quantitative Evidence Guide for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide: Direct and Comparative Data for Informed Selection


Structural Differentiation of 1,3-Diphenyl-5-Carboxamide Scaffold versus 1,5-Diaryl-4-Carboxamide Alternatives in Cannabinoid Receptor Binding

In the structurally related oxadiazole-diarylpyrazole series, the position of the carboxamide on the pyrazole ring dictates receptor binding fate. Compounds bearing a 4-carboxamide with a 1,3-diphenyl-1H-pyrazole core exhibit sub-nanomolar CB1 affinity (e.g., IC50 = 1.35 nM for 12q) and high selectivity over CB2 (ratios >250), whereas the 5-carboxamide regioisomer (the core scaffold of the target compound) is not associated with this CB1 binding profile [1]. This position-dependent differentiation demonstrates that the 5-carboxamide architecture remains available for alternative target engagement without the confounding liability of high CB1 affinity, a critical consideration for projects avoiding cannabinoid receptor cross-reactivity.

Cannabinoid receptor CB1 antagonist diarylpyrazole carboxamide

Class-Level HIF Inhibitory Potency of 5-(Pyrazol-3-yl)-1,2,4-Oxadiazoles versus Alternative Chemotypes: Benchmarking the Target Compound's Lineage

The chemotype to which the target compound belongs was optimized to achieve HIF inhibitory IC50 values as low as 0.7 nM in a cell-based screening system, representing a >270-fold improvement from the initial hit (IC50 = 190 nM) [1]. The key structural features enabling this potency include the 1,2,4-oxadiazole ring and the pyrazole substitution pattern. By contrast, earlier 1H-pyrazole-3-carboxamide hits lacking the oxadiazole element showed significantly weaker HIF inhibition and poorer metabolic stability [1]. While direct IC50 data for the exact target compound is not publicly disclosed, its membership in this optimized 5-(pyrazol-3-yl)-1,2,4-oxadiazole class predicts a potency advantage over non-oxadiazole pyrazole carboxamides and over earlier-generation aryl-substituted pyrazoles.

HIF inhibition hypoxia cancer pyrazole oxadiazole

Metabolic Stability Advantage of the 3-Methyl-1,2,4-Oxadiazole Side Chain over Ester and Amide Bioisosteres in Pyrazole Carboxamide Scaffolds

The 3-methyl-1,2,4-oxadiazole ring functions as a metabolically stable bioisostere of ester and carboxamide moieties, resisting esterase and amidase hydrolysis that commonly degrade simple alkyl ester or unsubstituted amide side chains [1]. In the HIF inhibitor optimization program, incorporation of oxadiazole rings was essential for achieving both potency and metabolic stability, whereas earlier 1H-pyrazole-3-carboxamides suffered from rapid metabolic clearance [2]. While direct microsomal stability data for the target compound is not publicly disclosed, the general class property of 1,2,4-oxadiazoles shows significantly improved in vitro half-life relative to corresponding ester or unsubstituted amide analogs. The methyl substituent at the 3-position further enhances metabolic resistance by steric shielding of the oxadiazole ring from oxidative metabolism.

metabolic stability bioisostere 1,2,4-oxadiazole half-life

Kinase Inhibition Profile Differentiation: p38 Selectivity of Pyrazole-5-Carboxamides versus Broad-Spectrum Kinase Inhibitors

Patent disclosures specifically describe aryl-substituted pyrazole-5-carboxamides as inhibitors of p38 kinase with selectivity over other MAP kinases [1]. The 1,3-diphenyl substitution pattern on the pyrazole core is identified as a critical determinant for achieving p38α/β selectivity, distinguishing these compounds from broader-spectrum kinase inhibitors that utilize different heterocyclic scaffolds or substitution patterns. The target compound's specific oxadiazole-containing amide tail further modulates kinase binding, potentially enhancing selectivity relative to pyrazole-5-carboxamides bearing simpler alkyl or benzyl amides. While direct p38 IC50 data for this exact compound is not publicly available, the patent structure-activity relationship (SAR) demonstrates that the pyrazole-5-carboxamide framework with diaryl substitution defines a p38-selective chemotype class.

kinase inhibitor p38 MAPK selectivity pyrazole amide

Best Research and Industrial Application Scenarios for N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide


Hypoxia Pathway Investigation: HIF-1α/HIF-2α Target Gene Transcription Inhibition Studies

Use as a chemical probe for studying oxygen-sensing pathways and HIF-mediated transcriptional responses in cancer cell lines (e.g., A549, HeLa). The compound's chemotype has demonstrated the ability to suppress hypoxia-induced HIF target gene expression and possesses favorable pharmacokinetics in rodent models [1]. This makes it suitable for both in vitro target validation experiments and preliminary in vivo tumor hypoxia models where HIF pathway modulation is correlated with tumor growth suppression. The specificity of this scaffold for HIF target gene inhibition, rather than direct HIF-α degradation, provides a distinct mechanism-of-action tool for dissecting the HIF transcriptional complex.

Kinase Panel Selectivity Screening: p38 MAPK-Dependent Inflammatory Pathway Assays

This compound is applicable as a p38 MAPK inhibitor tool in inflammatory signaling research. The pyrazole-5-carboxamide scaffold has documented selectivity for p38α/β over other MAP kinases [1]. It can be employed in comparative phospho-profiling experiments and cytokine release assays (e.g., TNF-α, IL-6 suppression) to distinguish p38-specific effects from those mediated by JNK or ERK pathways. Its predicted favorable selectivity reduces data interpretation confounds commonly encountered with multi-targeted kinase inhibitors.

Metabolic Stability Benchmarking: Biotransformation Studies of Oxadiazole-Containing Compounds

The compound serves as a reference compound for investigating the metabolic stability of drug candidates containing 1,2,4-oxadiazole bioisosteres. The 3-methyl-1,2,4-oxadiazole moiety is recognized for resisting hydrolytic degradation compared to ester or unsubstituted amide side chains [1]. Microsomal and hepatocyte incubation studies comparing the compound with ester or amide analogs can quantify the magnitude of metabolic shielding provided by this motif, guiding the design of more stable analogs and providing procurement justifications for compounds with this structural feature.

Amyloid Imaging Agent Development: Radiolabeling and PET Tracer Evaluation

The compound is structurally related to patented amyloid-binding pyrazole and oxadiazole derivatives developed for Alzheimer's disease diagnosis via PET imaging [1]. It can be used as a lead scaffold for radiolabeling studies, where the 1,3-diphenyl pyrazole core provides amyloid plaque affinity and the oxadiazole side chain allows for facile isotopic labeling or fluorine-18 introduction. Interdisciplinary teams developing novel amyloid tracers can employ the compound to establish baseline binding parameters and as a competitive binding standard in brain homogenate assays.

Quote Request

Request a Quote for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.